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Compound of Interest

Compound Name: 303052-45-1

Cat. No.: B612592

For Immediate Release

[City, State] — October 31, 2025 — In the intricate world of neuropeptide research,
understanding the precise interactions between ligands and their receptors is paramount for
the development of targeted therapeutics. This guide provides a comprehensive analysis of the
Neuropeptide Y (NPY) receptor selectivity of the compound identified by CAS number 303052-
45-1, which corresponds to the C-terminal fragment of Neuropeptide Y, specifically
Neuropeptide Y(29-64).

Through a detailed examination of available structure-activity relationship data, this report
clarifies the likely receptor binding profile of Neuropeptide Y(29-64) and contrasts it with other
key NPY receptor ligands. While specific quantitative binding affinity data for the 29-64
fragment is not prominently available in published literature, a wealth of information on related
NPY fragments allows for a robust comparative analysis.

Unveiling the Identity and Selectivity Profile

The compound 303052-45-1 is chemically defined as Neuropeptide Y(29-64), a peptide
fragment encompassing amino acids 29 through 64 of the full-length Neuropeptide Y. Structure-
activity relationship studies on NPY fragments have consistently demonstrated that the C-
terminal region is crucial for binding to NPY receptors. However, these studies also indicate
that significant affinity and biological activity are typically observed with longer C-terminal
fragments, such as NPY(13-36). Shorter fragments, like Neuropeptide Y(29-64), are generally
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considered to possess very low to negligible affinity for the primary NPY receptor subtypes (Y1,
Y2, Y4, and Y5).

This low affinity is a critical consideration for researchers investigating the NPY system, as it
suggests that Neuropeptide Y(29-64) is unlikely to be a potent or selective ligand for any of the
well-characterized NPY receptors. To provide a clear quantitative perspective, the following
table compares the receptor binding affinities of full-length Neuropeptide Y and a well-
characterized C-terminal fragment, NPY(13-36), against the principal NPY receptor subtypes.

Comparative Analysis of NPY Receptor Ligands

NPY Y1 NPY Y2 NPY Y4 NPY Y5
Compound Receptor (Kiin Receptor (Kiin Receptor (Kiin Receptor (Ki in

nM) nM) nM) nM)
Neuropeptide Y

~05-2 ~0.3-15 ~5-20 ~1-5
(human)
NPY/(13-36)

>1000 ~1-10 >1000 ~50 - 200
(human)
Neuropeptide Data not Data not Data not Data not
Y(29-64) available available available available

Note: The binding affinity values are approximate and can vary depending on the experimental
conditions and cell system used. The absence of data for Neuropeptide Y(29-64) underscores

its likely low affinity.

Experimental Methodologies for Receptor Binding
and Functional Analysis

To ensure a thorough understanding of the data presented, the following are detailed protocols
for key experiments used to characterize NPY receptor ligands.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound for a specific
receptor.
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Protocol:
e Cell Culture and Membrane Preparation:

o HEK293 cells stably expressing one of the human NPY receptor subtypes (Y1, Y2, Y4, or
Y5) are cultured to ~80-90% confluency.

o Cells are harvested, and crude membrane preparations are isolated by homogenization
and centrifugation. The protein concentration of the membrane preparation is determined
using a standard protein assay (e.g., BCA assay).

e Binding Assay:

o In a 96-well plate, membrane preparations are incubated with a fixed concentration of a
radiolabeled NPY receptor ligand (e.g., [*?°I]-PYY) and increasing concentrations of the
unlabeled test compound (e.g., Neuropeptide Y(29-64)).

o The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1 mM
CaClz, 0.1% BSA, pH 7.4) at room temperature for a defined period (e.g., 2 hours) to
reach equilibrium.

o Non-specific binding is determined in the presence of a high concentration of unlabeled
NPY.

e Separation and Detection:

o The reaction is terminated by rapid filtration through glass fiber filters, separating the
bound from the free radioligand.

o The filters are washed with ice-cold buffer to remove unbound radioactivity.
o The radioactivity retained on the filters is quantified using a gamma counter.
o Data Analysis:

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (ICso) is determined by non-linear regression analysis.
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o The inhibition constant (Ki) is calculated from the ICso value using the Cheng-Prusoff
equation: Ki = 1Cso / (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.

Functional cCAMP Assay

This assay measures the ability of a compound to activate or inhibit G-protein coupled
receptors that modulate adenylyl cyclase activity, such as the NPY receptors which are
primarily Gi-coupled.

Protocol:
o Cell Culture:

o CHO-K1 cells stably co-expressing an NPY receptor subtype and a CAMP-responsive
reporter gene (e.g., CRE-luciferase) are cultured in appropriate media.

e Assay Procedure:
o Cells are seeded into 96-well plates and allowed to attach overnight.

o The culture medium is replaced with a serum-free medium containing a
phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

o Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of
varying concentrations of the test compound.

o For agonists, the assay measures the inhibition of forskolin-stimulated cAMP production.
For antagonists, the assay measures the ability to block the inhibitory effect of a known
NPY receptor agonist.

e Detection:

o After incubation, the intracellular cCAMP levels are measured using a commercially
available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

e Data Analysis:
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o Dose-response curves are generated, and the ECso (for agonists) or ICso (for antagonists)
values are calculated using non-linear regression.

Visualizing the NPY Receptor Signaling Pathway
and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams
are provided.

Caption: NPY Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

Based on the established structure-activity relationships for Neuropeptide Y fragments, the
compound 303052-45-1, identified as Neuropeptide Y(29-64), is predicted to be a very weak or
inactive ligand for the NPY Y1, Y2, Y4, and Y5 receptors. Researchers should exercise caution
when using this fragment in studies aimed at probing NPY receptor function, as any observed
biological effects may not be mediated through direct, high-affinity binding to these receptors.
For selective targeting of NPY receptors, longer C-terminal fragments or specifically designed
synthetic analogs with well-characterized binding profiles are recommended.

This guide serves as a valuable resource for researchers in the field, providing a clear, data-
supported comparison and detailed experimental context to facilitate informed decisions in the
design and interpretation of studies involving NPY receptor ligands.

 To cite this document: BenchChem. [Unraveling the Receptor Selectivity of 303052-45-1: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612592#which-npy-receptor-does-303052-45-1-
selectively-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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